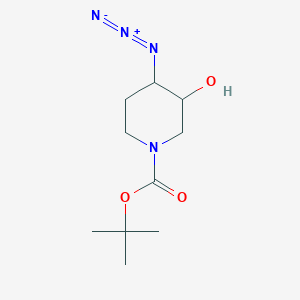

trans-1-boc-4-azido-3-hydroxypiperidine

Description

Significance of Piperidine (B6355638) Derivatives as Foundational Scaffolds in Chemical Research

Piperidine, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis. nih.govnih.gov Its derivatives are integral components in numerous pharmaceuticals, spanning a wide range of therapeutic classes. nih.govwisdomlib.org The prevalence of the piperidine ring is attributed to its ability to adopt a stable chair conformation, which can be substituted in various positions to project functional groups in well-defined three-dimensional orientations. This structural feature allows for precise interactions with biological targets such as enzymes and receptors. ontosight.ai

The piperidine scaffold is present in thousands of compounds and is a key fragment in the design of drugs. nih.govnih.gov Its derivatives have demonstrated a vast spectrum of pharmacological activities, including analgesic, antipsychotic, anti-cancer, and anti-viral properties. nih.govijnrd.org Consequently, the development of synthetic methods to create diversely substituted piperidines is a central theme in modern organic and medicinal chemistry. nih.gov These compounds serve not only as final drug products but also as crucial intermediates in the assembly of more complex molecules. ijnrd.org

Table 1: Examples of Pharmacological Actions of Piperidine Derivatives

| Pharmacological Action | Reference |

|---|---|

| Anti-diabetic | ijnrd.org |

| Anti-cancer | nih.govijnrd.org |

| Anti-microbial | ijnrd.org |

| Anti-inflammatory | ijnrd.org |

| Anti-viral | ijnrd.org |

Role of Chiral Azido-Hydroxypiperidines in Stereoselective Synthesis

In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, the use of chiral building blocks is a cornerstone of stereoselective synthesis. Chiral azido-hydroxypiperidines are highly valuable synthons because they incorporate multiple, orthogonally reactive functional groups onto a stereochemically defined scaffold. researchgate.net The term "chiral" indicates that the molecule is non-superimposable on its mirror image, a critical property for biological activity.

The key functional groups, azide (B81097) (-N₃) and hydroxyl (-OH), offer distinct synthetic advantages:

The Azido (B1232118) Group: The azide group serves as a versatile precursor to a primary amine. It is relatively unreactive under many common reaction conditions, making it a "masked" amine that can be revealed late in a synthetic sequence through reduction. Furthermore, the azide group can participate in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), to form stable triazole rings. researchgate.net

The Hydroxyl Group: The hydroxyl group can act as a nucleophile, be converted into a leaving group for substitution reactions, or be oxidized. Its ability to form hydrogen bonds can direct the stereochemical outcome of reactions on the piperidine ring or on adjacent functional groups.

The combination of these two groups in a 1,2-relationship (on adjacent carbons) on a chiral piperidine ring allows for the synthesis of important structural motifs like 1,2-amino alcohols, which are common in natural products and pharmaceuticals. researchgate.net The defined stereochemistry of the starting azido-hydroxypiperidine ensures that the subsequent products are also formed with high stereochemical purity. researchgate.net

Overview of the Chemical Compound's Strategic Position in Synthetic Methodology Development

trans-1-Boc-4-azido-3-hydroxypiperidine is a prime example of a strategically designed synthetic intermediate that leverages the principles discussed above. Each component of its structure is deliberately chosen to facilitate complex molecular synthesis.

Table 2: Structural Features and Synthetic Roles of this compound

| Structural Component | Function / Role |

|---|---|

| Piperidine Core | A proven and stable heterocyclic scaffold for building 3D molecular structures. nih.govnih.gov |

| 1-Boc Group | The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, rendering it non-nucleophilic and non-basic. This allows for selective reactions at other sites and can be easily removed under acidic conditions. researchgate.net |

| trans-Stereochemistry | The specific trans arrangement of the hydroxyl and azido groups provides a fixed and predictable spatial relationship, which is crucial for controlling the stereochemistry of subsequent transformations. |

| 3-Hydroxyl Group | Provides a reactive site for further functionalization, such as etherification, esterification, or oxidation. It can also direct subsequent reactions through steric or electronic effects. |

| 4-Azido Group | Serves as a stable and versatile precursor to an amine via reduction or can be used in cycloaddition reactions to form triazoles, enabling modular assembly of complex molecules. researchgate.net |

The compound is a valuable precursor for creating libraries of substituted piperidines for drug discovery. The orthogonal nature of the Boc-protected amine, the hydroxyl group, and the azide allows chemists to selectively modify one part of the molecule while leaving the others intact. For instance, the hydroxyl group can be modified first, followed by the transformation of the azide group, and finally, the deprotection and functionalization of the piperidine nitrogen. This planned, stepwise approach is fundamental to modern synthetic strategy, and this compound is a testament to the power of rationally designed building blocks in advancing organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-azido-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-7(12-13-11)8(15)6-14/h7-8,15H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCGXBAKIMNIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects of Trans 1 Boc 4 Azido 3 Hydroxypiperidine Chemistry

Absolute and Relative Stereochemistry within the Piperidine (B6355638) Ring System

For trans-1-Boc-4-azido-3-hydroxypiperidine, the "trans" designation indicates the relative stereochemistry between the hydroxyl group at position 3 and the azido (B1232118) group at position 4. This means that these two substituents are on opposite sides of the piperidine ring plane. However, without specific experimental data, the absolute stereochemistry (R/S configuration) at the chiral centers (C3 and C4) cannot be definitively assigned for a given enantiomer. A racemic mixture would contain both (3R, 4S) and (3S, 4R) enantiomers. Published studies on analogous compounds, such as tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, highlight the importance of defining absolute stereochemistry for biological applications, but this specific information is missing for the azido-analogue.

Conformational Analysis and its Influence on Reactivity and Selectivity

The piperidine ring typically adopts a chair conformation to minimize steric strain. For a trans-1,3,4-trisubstituted piperidine, several chair conformations could be possible, with the substituents occupying either axial or equatorial positions. The large tert-butoxycarbonyl (Boc) group on the nitrogen is expected to predominantly occupy the equatorial position to minimize steric hindrance. The preferred conformation would then depend on the energetic favorability of the hydroxyl and azido groups being in axial versus equatorial positions.

Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, factors like hydrogen bonding and other non-covalent interactions can influence this preference. Without specific computational or experimental studies (e.g., variable-temperature NMR) for this compound, any discussion on its dominant conformation and how that influences its reactivity and selectivity would be speculative.

Advanced Methods for Stereochemical Assignment and Purity Determination

Detailed experimental data using advanced analytical techniques are essential for the unambiguous determination of stereochemistry and purity. For this compound, such specific data is not found in the reviewed literature.

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography provides definitive proof of the solid-state conformation, as well as the absolute and relative stereochemistry of a molecule. While there are published crystal structures for other hydroxypiperidine derivatives, a specific crystallographic study for this compound has not been located. Such a study would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation and the exact spatial arrangement of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Ratios

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of molecules in solution. For a mixture of diastereomers, distinct signals would be expected in the 1H and 13C NMR spectra, and the ratio of these isomers could be determined by integrating the corresponding peaks. To determine enantiomeric ratios, chiral resolving agents or chiral solvating agents would need to be used in conjunction with NMR, which would induce chemical shift differences between the enantiomers. No specific NMR studies detailing the diastereomeric or enantiomeric analysis of this compound are available.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity

Chiral HPLC and GC are standard methods for separating enantiomers and determining the enantiomeric purity of a sample. These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. While methods for the chiral separation of related compounds like (S)-1-Boc-3-hydroxypiperidine have been developed, specific methods (including the choice of chiral column and mobile phase) for the resolution of this compound enantiomers have not been reported.

Optical Rotation Measurements

Optical rotation is a physical property of chiral molecules that can be used to characterize a specific enantiomer. The specific rotation value is a standardized measure of this property. No published optical rotation data for the enantiomers of this compound could be found.

Advanced Synthetic Methodologies for Trans 1 Boc 4 Azido 3 Hydroxypiperidine

Strategies for Stereoselective Piperidine (B6355638) Ring Construction

The construction of the piperidine core with defined stereochemistry is paramount in the synthesis of complex molecules. Various strategies have been developed to achieve this, broadly categorized into methods that form the ring from an acyclic precursor. These intramolecular cyclization approaches offer a powerful means to control the spatial arrangement of substituents on the newly formed ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic compounds, including the piperidine ring system. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to a cyclic product. The stereochemical outcome of these cyclizations can often be controlled by the stereochemistry of the starting acyclic precursor or by the reaction conditions employed.

Intramolecular reductive amination is a robust and widely used method for the synthesis of nitrogen-containing heterocycles, including piperidines. This reaction involves the formation of a cyclic imine or iminium ion from an acyclic precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group), followed by in situ reduction to the corresponding cyclic amine. The stereoselectivity of the reduction step is crucial for controlling the final stereochemistry of the substituents on the piperidine ring.

The double reductive amination (DRA) of dicarbonyl compounds represents a particularly efficient approach for piperidine synthesis, forming two carbon-nitrogen bonds in a single step. chim.it The stereochemical outcome is often dictated by the hydride addition to the cyclic imine intermediate. chim.it The use of sugar-derived dicarbonyls as starting materials can ensure the desired absolute configuration of hydroxyl groups on the piperidine ring. chim.it

| Starting Material | Amine Source | Reducing Agent | Product | Yield | Reference |

| 5-keto-D-glucose | Not specified | H₂, Pd(OH)₂/C | 1-Deoxynojirimycin (DNJ) | 67% | chim.it |

| Pentadialdose | Ammonia | H₂ (35 atm) | Mono-protected isofagomine | 78% | chim.it |

This table presents examples of double reductive amination for the synthesis of polyhydroxypiperidines.

Nucleophilic displacement is a fundamental strategy for ring formation. In the context of synthesizing trans-1-Boc-4-azido-3-hydroxypiperidine, the intramolecular cyclization of an acyclic precursor bearing a nucleophilic amine and an electrophilic center is a key approach. A particularly effective strategy for establishing the trans-3,4-substitution pattern involves the use of an epoxide precursor.

A notable example is the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for substituted piperidines. This synthesis is achieved through the regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. researchgate.net The epoxide ring-opening by a nucleophile proceeds via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon and leading to a trans relationship between the hydroxyl group and the newly introduced substituent.

For the synthesis of the target molecule, an azide (B81097) anion (N₃⁻) would serve as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This intramolecular aminolysis of the epoxide establishes the desired trans-diaxial arrangement of the hydroxyl and azido (B1232118) groups.

| Precursor | Nucleophile | Key Transformation | Product Stereochemistry | Reference |

| N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane | Ethynyl (B1212043) | Regioselective epoxide ring-opening | trans | researchgate.net |

| Acyclic epoxy-amine | Azide | Intramolecular regioselective aminolysis | trans | researchgate.net |

This table illustrates the use of nucleophilic displacement on epoxide precursors to achieve trans-3,4-disubstituted piperidines.

Intramolecular conjugate addition, also known as aza-Michael addition, is a powerful method for the stereoselective synthesis of piperidines. This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor within the same molecule. The stereochemistry of the newly formed stereocenters can be controlled by the geometry of the double bond and the steric and electronic properties of the substituents on the acyclic precursor.

This methodology has been successfully applied to the synthesis of enantiopure trans-3,4-disubstituted 2-piperidone (B129406) derivatives. nih.gov The conjugate addition of lithium alkyl or aryl cyanocuprates to chiral bicyclic unsaturated lactams proceeds with high yield and stereoselectivity, providing a versatile route to functionalized piperidines. nih.gov These piperidinone intermediates can then be further modified to access a variety of piperidine-containing targets.

| Michael Acceptor | Nucleophile (Internal) | Key Features | Product | Stereoselectivity | Reference |

| Chiral bicyclic unsaturated lactam | Amine | Conjugate addition of organocuprates | trans-3,4-disubstituted 2-piperidone | High | nih.gov |

| Acyclic α,β-unsaturated ester/ketone | Amine | Diastereoselective aza-Michael cyclization | Substituted piperidine | Substrate-dependent | whiterose.ac.uk |

This table provides examples of conjugate addition strategies for the synthesis of stereodefined piperidines.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic structures, including functionalized piperidines. researchgate.netnih.gov This reaction, typically catalyzed by ruthenium or molybdenum carbene complexes, involves the intramolecular reaction of two alkene moieties within an acyclic precursor to form a cyclic olefin and a small volatile alkene, such as ethene.

The success of RCM in piperidine synthesis is often dependent on the nature of the nitrogen-protecting group and the substitution pattern of the diene precursor. The resulting unsaturated piperidine can then be hydrogenated to the corresponding saturated derivative, often with high stereoselectivity, allowing for the introduction of further stereocenters. RCM has been a key step in the total synthesis of numerous piperidine and pyrrolidine (B122466) natural alkaloids. researchgate.net

| Diene Precursor | Catalyst | Product | Application | Reference |

| N-Acyl-cis-2,6-dialkenylpiperidine | Grubbs' Catalyst | Azabicyclo[m.n.1]alkenes | Synthesis of tropane (B1204802) alkaloid intermediates | nih.gov |

| Acyclic amino-diene | Ruthenium Carbene | Dihydropyridine | Synthesis of (+)-sedamine and (-)-prosophylline | nih.gov |

This table showcases the application of Ring-Closing Metathesis in the synthesis of complex piperidine structures.

Ring expansion strategies provide an alternative and often stereoselective route to piperidine derivatives from smaller ring systems, most commonly pyrrolidines. These methods involve the cleavage of a bond within the pyrrolidine ring and the subsequent insertion of a one-carbon unit to form the six-membered piperidine ring.

One such approach involves the rearrangement of monocyclopropanated pyrroles. nih.gov A stereoselective, metal-free ring expansion mediated by a Brønsted acid leads to highly functionalized tetrahydropyridine (B1245486) derivatives. The key step is a cyclopropylcarbinyl cation rearrangement that achieves the selective cleavage of the endocyclic cyclopropane (B1198618) C-C bond. nih.gov Another strategy involves the palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines to their corresponding azepane counterparts, demonstrating the potential for controlled ring homologation. chemrxiv.org While this example leads to a seven-membered ring, similar principles can be applied to one-carbon ring expansions.

| Starting Material | Reagents/Conditions | Key Transformation | Product | Reference |

| Monocyclopropanated pyrrole | Brønsted acid, microwave | Cyclopropylcarbinyl cation rearrangement | Highly functionalized tetrahydropyridine | nih.gov |

| 2-Vinyl pyrrolidine | Palladium catalyst | Allylic amine rearrangement | Azepane (two-carbon expansion) | chemrxiv.org |

| Bicyclic azetidinium | Nucleophiles | Regioselective ring-opening | Piperidines, Azepanes, Azocanes | researchgate.net |

This table highlights various ring expansion methodologies for the synthesis of piperidine and related aza-heterocycles.

Intermolecular Cyclization (Annulation) Reactions for Piperidine Formation

The construction of the piperidine ring itself is the foundational step in the synthesis of this compound. Intermolecular cyclization, or annulation, reactions are powerful strategies that build the heterocyclic ring from two or more acyclic components. These methods are broadly categorized based on the number of atoms each component contributes to the final ring.

Common strategies include [4+2] and [3+3] annulations. In a [4+2] cycloaddition, a four-atom component reacts with a two-atom component to form the six-membered ring. A notable example is the formal [4+2] oxidative annulation of alkyl amides and dienes promoted by a palladium catalyst, which involves the activation of a C(sp³)–H bond. Another powerful approach is the organocatalytic Mannich reaction followed by a reductive cyclization, which can construct 2,3-substituted piperidines from an aldimine and glutaraldehyde (B144438) in a one-pot synthesis with high enantioselectivity.

The [5+1] annulation is another widely used method, where a five-atom chain containing a nitrogen source cyclizes with a one-carbon component. A sophisticated example involves a hydrogen borrowing catalysis mechanism using an iridium(III) complex. This process facilitates a sequence of hydroxyl oxidation, intermolecular amination, and intramolecular imine reduction to form the piperidine ring, enabling the stereoselective synthesis of substituted piperidines. These annulation strategies provide versatile entry points to the core piperidine scaffold, which can then be further functionalized.

Introduction and Stereocontrol of the Azido Functionality at C4

The introduction of the azido group at the C4 position with trans stereochemistry relative to the C3 hydroxyl group is a critical transformation. The azide serves as a versatile precursor to an amine functionality, which is common in bioactive molecules.

A highly effective and widely employed method for introducing the azido and hydroxyl groups in a trans configuration is the regioselective ring-opening of a cyclic precursor, specifically an epoxide. This strategy begins with an N-Boc protected piperidine derivative containing a 3,4-epoxide, such as N-Boc-7-oxa-3-azabicyclo[4.1.0]heptane.

The reaction of this epoxide with an azide source, typically sodium azide (NaN₃), proceeds via an Sₙ2 mechanism. organic-chemistry.org The azide nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. Under neutral or basic conditions, the attack generally occurs at the less sterically hindered carbon atom, a principle that governs the regioselectivity of the reaction. utwente.nl For the N-Boc-3,4-epoxypiperidine, nucleophilic attack by the azide at C4 leads directly to the desired trans-4-azido-3-hydroxypiperidine product. researchgate.net The stereochemistry is inherently controlled by the Sₙ2 pathway, which enforces an inversion of configuration at the center of attack, resulting in the trans relationship between the incoming azide and the resulting hydroxyl group.

The efficiency and regioselectivity of this azidolysis can be influenced by various factors, including the solvent system and the use of catalysts or promoters. For instance, the reaction can be performed in aqueous media, where pH control can influence regioselectivity. cmu.edu Lewis acids have also been employed to activate the epoxide ring and enhance reactivity. utwente.nl The use of Oxone® in aqueous acetonitrile (B52724) has been reported as a mild and efficient system for the azidolysis of various epoxides, providing the corresponding β-azido alcohols with high regioselectivity and in excellent yields. organic-chemistry.org

| Precursor | Azide Source | Conditions | Product | Key Feature |

| N-Boc-3,4-epoxypiperidine | Sodium Azide (NaN₃) | Various (e.g., NH₄Cl, DMF) | This compound | Sₙ2 opening ensures trans stereochemistry |

| Styrene Oxide | Sodium Azide (NaN₃) | ACN-H₂O, NH₄Cl, 75 °C | 2-azido-1-phenylethanol (major) | Regioselectivity influenced by solvent and additives utwente.nl |

| Cyclohexene Oxide | Sodium Azide (NaN₃) | Water, pH 9.5, 30 °C | trans-2-azidocyclohexanol | pH control in aqueous media affects reactivity cmu.edu |

| Various Epoxides | Sodium Azide (NaN₃) | Oxone®, aq. ACN, rt | β-azido alcohols | Mild conditions and high regioselectivity organic-chemistry.org |

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a multi-stereocenter molecule from a common starting material or intermediate by modifying the reagents or reaction sequence. While the epoxide ring-opening strategy inherently yields the trans (anti) product, accessing the cis (syn) diastereomer requires a different approach.

A plausible stereodivergent strategy to access both cis- and trans-4-azido-3-hydroxypiperidines could involve the use of a common precursor, such as an N-Boc-protected tetrahydropyridine.

Synthesis of the trans isomer : As described previously, an asymmetric epoxidation of the tetrahydropyridine followed by regioselective azide opening would yield the trans product.

Synthesis of the cis isomer : To obtain the cis isomer, one could first perform an asymmetric aziridination of the tetrahydropyridine. Subsequent regioselective ring-opening of the N-activated aziridine (B145994) at C4 with a hydroxide (B78521) or carboxylate nucleophile would lead to the cis-4-azido-3-hydroxypiperidine after deprotection. The Sₙ2 ring-opening of the aziridine would again proceed with inversion of configuration, ultimately leading to the syn arrangement of the two functional groups.

This conceptual approach, by switching from an epoxide to an aziridine intermediate, allows for the controlled synthesis of the alternative diastereomer, illustrating the power of stereodivergent methods.

Introduction and Stereocontrol of the Hydroxyl Functionality at C3

An alternative synthetic route involves the introduction of the hydroxyl group at C3 of a pre-existing piperidine ring that already contains the C4 substituent. This is most commonly achieved through the reduction of a ketone or the asymmetric hydroxylation of an alkene.

This approach typically starts with the synthesis of an N-Boc-4-azidopiperidin-3-one intermediate. The key step is the diastereoselective reduction of the C3-ketone to a hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which dictate the facial selectivity of hydride delivery to the carbonyl.

Biocatalytic Reduction : Enzymatic reductions using ketoreductases (KREDs) or aldo-keto reductases (AKRs) are exceptionally effective for this transformation. nih.govmdpi.com These enzymes can exhibit exquisite stereoselectivity, often providing access to a single stereoisomer with very high enantiomeric excess (ee >99%). nih.govmdpi.com For the reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, various KREDs and whole-cell biocatalysts (like Baker's yeast) have been successfully employed, offering a green and efficient alternative to chemical methods. mdpi.comderpharmachemica.com The stereochemical outcome is dictated by the specific enzyme used.

Chemical Reduction : A variety of chemical reducing agents can be used, with the resulting diastereoselectivity governed by steric and electronic factors. Bulky reducing agents, such as L-Selectride, tend to attack from the less hindered face of the ketone. For a precursor like N-Boc-4-azidopiperidin-3-one, the C4-azido group's steric bulk would direct the incoming hydride to the opposite face, influencing the formation of either the cis or trans product. Chelation-controlled reductions can also be employed if a suitable chelating group is present near the ketone. nih.gov For example, reagents like LiI/LiAlH₄ can coordinate with alkoxy groups to direct hydride delivery, leading to high selectivity for syn-1,3-diols. nih.gov

| Ketone Precursor | Reducing Agent/Catalyst | Diastereomeric/Enantiomeric Selectivity |

| N-Boc-3-piperidone | Aldo-Keto Reductase (AKR-43) | >99% ee for (S)-NBHP nih.gov |

| N-Boc-3-piperidone | Ketoreductase (KRED 110) | 100% chiral purity derpharmachemica.com |

| N-Boc-3-piperidone | Baker's Yeast | High yield (90-95%) for (S)-isomer derpharmachemica.com |

| β-alkoxy ketones | LiI/LiAlH₄ | >99:1 for syn-1,3-diols (chelation control) nih.gov |

Asymmetric hydroxylation provides a powerful method for installing vicinal diols onto an alkene with high enantioselectivity. The Sharpless Asymmetric Dihydroxylation (AD) is a premier example of this type of transformation. wikipedia.orgalfa-chemistry.com This reaction could be applied to an N-Boc-1,2,3,6-tetrahydropyridine precursor to install both the hydroxyl and a precursor to the azido group simultaneously and with defined stereochemistry.

The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant (e.g., K₃Fe(CN)₆ or NMO). wikipedia.orgorganic-chemistry.org The choice of ligand, derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated. Commercially available pre-mixed reagents, known as AD-mix-α (using (DHQ)₂PHAL) and AD-mix-β (using (DHQD)₂PHAL), provide reliable access to either enantiomer of the resulting diol. wikipedia.orgorganic-chemistry.org

Applying this to N-Boc-1,2,3,6-tetrahydropyridine would produce a cis-3,4-diol. The resulting diol could then be chemo- and regioselectively converted into the target trans-azido alcohol. For example, selective activation of the C4-hydroxyl group (e.g., through tosylation or mesylation) followed by nucleophilic substitution with sodium azide would proceed with inversion of configuration, yielding the desired this compound. This multi-step sequence offers an alternative and highly stereocontrolled route to the target compound.

Strategic Use of Protecting Groups: Boc and Hydroxyl Functionality

In the multistep synthesis of substituted piperidines like this compound, the strategic use of protecting groups is paramount to prevent unwanted side reactions and to direct the reactivity of specific functional groups. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the piperidine nitrogen. ucoz.comgoogle.com

The Boc group offers several advantages in this context:

Stability: It is stable to a wide range of reaction conditions, including many reductive and oxidative processes, which is crucial for subsequent functionalization of the piperidine ring.

Introduction: The Boc group is typically introduced by reacting the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. google.comgoogle.com This reaction is generally high-yielding and straightforward.

Removal: Deprotection is achieved under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the removal conditions for many other protecting groups, allowing for selective deprotection in complex molecules. google.com

Protecting the nitrogen atom with the Boc group is a critical early step. It deactivates the otherwise nucleophilic and basic secondary amine, preventing it from interfering with subsequent steps such as the introduction of the azide or the manipulation of the hydroxyl group.

The management of the hydroxyl functionality is equally important. While it may not require explicit protection during certain biocatalytic steps, its reactivity must be considered in subsequent chemical transformations, such as the introduction of the azido group at the C4 position. The stereochemical outcome of the synthesis depends on controlling the reactivity of both the hydroxyl and amino functionalities to achieve the desired trans configuration.

Chemoenzymatic and Biocatalytic Pathways to 3-Hydroxypiperidine (B146073) Scaffolds

Chemoenzymatic and biocatalytic approaches have emerged as powerful, green alternatives to traditional chemical methods for synthesizing chiral 3-hydroxypiperidine scaffolds. chemicalbook.com These methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure intermediates, which are crucial for the synthesis of bioactive molecules. derpharmachemica.comnih.gov The primary biocatalytic strategy involves the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone. chemicalbook.comresearchgate.net

The use of isolated enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a highly selective method for the synthesis of chiral 3-hydroxypiperidines. derpharmachemica.commdpi.com These enzymes catalyze the reduction of N-Boc-3-piperidone to produce the corresponding chiral alcohol, typically (S)-1-Boc-3-hydroxypiperidine, with excellent enantiomeric excess (ee). nih.govnih.gov

A critical aspect of these enzymatic reductions is the requirement for a nicotinamide (B372718) cofactor (NADH or NADPH). mdpi.com To make the process economically viable, an efficient cofactor regeneration system is essential. This is often achieved by coupling the primary reduction reaction with a secondary dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the required cofactor. mdpi.comnih.gov

Several studies have identified and optimized ketoreductases for this transformation. For instance, a ketoreductase from Candida parapsilosis (CprCR) and another from Candida glabrata have been successfully employed. mdpi.comnih.gov Research has focused on improving reaction conditions, such as temperature and enzyme concentration, to shorten reaction times and reduce operational costs. derpharmachemica.com In some cases, enzyme concentrations have been reduced to as low as 3% while achieving high yields and selectivity. derpharmachemica.com

| Enzyme Source | Substrate | Product | Cofactor Regeneration | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Ketoreductase | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Glucose/Glucose Dehydrogenase | High | High | derpharmachemica.com |

| Candida parapsilosis (CprCR) | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Glucose/Glucose Dehydrogenase | 97.8% | 99.8% | nih.gov |

| Candida glabrata KRED & Bacillus sp. GDH | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Co-expressed GDH | >99% | >99% | mdpi.com |

Whole-cell biotransformations provide an alternative to using isolated enzymes, offering several practical advantages. Using entire microbial cells, such as yeast or bacteria, can be more cost-effective as it eliminates the need for enzyme purification. researchgate.net Furthermore, whole-cell systems contain the necessary machinery for cofactor regeneration, obviating the need to add external dehydrogenases and cofactors. researchgate.net

A variety of microorganisms have been utilized for the asymmetric reduction of N-Boc-3-piperidone. Baker's yeast (Saccharomyces cerevisiae) is an inexpensive and readily available biocatalyst that has been shown to effectively reduce the ketone precursor, yielding the (S)-alcohol with high yields (90-95%). derpharmachemica.comderpharmachemica.com Other organisms, such as the yeast Pichia pastoris, have also been engineered and optimized for this transformation, achieving high yields (85.4%) and excellent enantioselectivity (>99% ee). researchgate.net

Recombinant Escherichia coli strains are frequently used as hosts for co-expressing a desired ketoreductase and a glucose dehydrogenase. nih.govresearchgate.net This approach combines the advantages of whole-cell systems with the ability to use specific, highly active enzymes. Such systems have demonstrated great commercial potential, allowing for high substrate concentrations (e.g., 100 g/L) while maintaining excellent conversion and enantioselectivity. nih.gov

| Biocatalyst | Substrate | Product | Key Findings | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Baker's Yeast | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Cost-effective, environmentally friendly process. | 90-95% | High | derpharmachemica.comderpharmachemica.com |

| Pichia pastoris SIT2014 | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Successful application for a key anti-tumor drug intermediate. | 85.4% | >99% | researchgate.net |

| Recombinant E. coli (co-expressing CprCR and GDH) | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | High substrate load (100 g/L) with no external cofactor addition. | 97.8% | 99.8% | nih.gov |

| Recombinant E. coli (co-expressing TbADH and BsGDH) | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | High space-time yield of 774 g/(L·d). | High | Not specified | researchgate.net |

Chemical Transformations and Derivatization of Trans 1 Boc 4 Azido 3 Hydroxypiperidine

Reactions Involving the Azido (B1232118) Functionality

The azido group (–N₃) of trans-1-Boc-4-azido-3-hydroxypiperidine is a cornerstone of its synthetic utility, serving as a precursor to amines and participating in powerful cycloaddition reactions. Its reactivity allows for the introduction of diverse molecular fragments, making it a key component in the synthesis of complex molecules and libraries of compounds for drug discovery.

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) with Alkynes

The Huisgen 1,3-dipolar cycloaddition between the azido group of this compound and various alkynes is a highly efficient method for constructing stable triazole rings. This reaction, often categorized under the umbrella of "click chemistry," is prized for its high yields, mild reaction conditions, and exceptional functional group tolerance. The specific regioisomer of the resulting triazole—either 1,4-disubstituted or 1,5-disubstituted—is dictated by the choice of catalyst.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent variant of the Huisgen cycloaddition, reliably and exclusively yielding 1,4-disubstituted triazoles. In this reaction, this compound is reacted with a terminal alkyne in the presence of a copper(I) source. The copper catalyst activates the alkyne, facilitating a stepwise mechanism that leads to the formation of the triazole ring with high efficiency.

This methodology has been employed in the synthesis of novel compounds, including potential inhibitors for various biological targets. For instance, the piperidine (B6355638) scaffold can be linked to diverse molecular fragments through the formation of a stable, aromatic triazole linker.

Table 1: Representative CuAAC Reactions

| Alkyne Reactant | Catalyst System | Product |

|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tert-butyl 3-hydroxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate |

| Propargyl alcohol | CuI | tert-butyl 3-hydroxy-4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate |

To access the alternative 1,5-disubstituted triazole regioisomer, ruthenium catalysts are employed. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds through a different mechanism involving a ruthenacycle intermediate, which directs the regioselectivity toward the 1,5-isomer. This reaction is particularly useful when both terminal and internal alkynes are used, providing a complementary tool to CuAAC. The reaction of this compound with alkynes under ruthenium catalysis provides a direct route to piperidine derivatives bearing a 1,5-linked triazole moiety.

Table 2: Representative RuAAC Reaction

| Alkyne Reactant | Catalyst System | Product |

|---|---|---|

| 1-Hexyne | CpRuCl(PPh₃)₂ or similar | tert-butyl 4-(5-butyl-1H*-1,2,3-triazol-1-yl)-3-hydroxypiperidine-1-carboxylate |

While less common for simple alkynes, catalyst-free thermal cycloadditions between azides and activated alkynes, such as those bearing electron-withdrawing groups (e.g., propiolates), can also be performed. These reactions often require elevated temperatures and may result in a mixture of 1,4- and 1,5-regioisomers.

Another important catalyst-free variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst. This bioorthogonal reaction is exceptionally mild and would allow this compound to be conjugated to complex biological molecules or materials functionalized with a cyclooctyne (B158145) partner.

Reduction of the Azido Group to Amines

The reduction of the azido group is a fundamental transformation that converts this compound into the corresponding primary amine, trans-1-Boc-4-amino-3-hydroxypiperidine. This amine is a valuable building block for the synthesis of a wide range of derivatives through acylation, alkylation, or sulfonylation reactions. Several methods are effective for this reduction.

One of the most common methods is catalytic hydrogenation. This involves treating the azide (B81097) with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is highly efficient and clean, with nitrogen gas being the only byproduct.

The Staudinger reduction offers an alternative under milder, non-hydrogenation conditions. This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide.

Table 3: Common Conditions for Azide Reduction

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C | Clean reaction, high yield, common in industrial applications. |

| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | Mild conditions, tolerant of many functional groups. |

Other Synthetic Routes Utilizing the Azido Moiety

Beyond cycloaddition and reduction, the azido group in this compound can participate in other synthetic transformations. For instance, the Staudinger ligation, an extension of the Staudinger reduction, allows for the formation of an amide bond. In this process, the intermediate aza-ylide formed from the reaction of the azide with a functionalized phosphine is trapped by an intramolecular ester to form a stable amide linkage. This has become a powerful tool in chemical biology for peptide synthesis and bioconjugation.

Additionally, azides can react with various other chemical partners, including nitriles and isocyanates, although these reactions are less common than the click and reduction pathways. The versatility of the azido group ensures that this compound remains a highly valuable and adaptable scaffold in modern synthetic chemistry.

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group at the C3 position is a key site for a variety of chemical transformations, allowing for the introduction of new functionalities or the alteration of the molecule's stereochemistry and electronic properties.

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, tert-butyl 4-azido-3-oxopiperidine-1-carboxylate. This transformation is a critical step in the synthesis of various biologically active compounds, as the resulting ketone provides an electrophilic center for further modifications, such as reductive amination or the introduction of carbon nucleophiles.

A range of modern oxidation reagents can be employed for this purpose. Mild conditions are often preferred to avoid side reactions with the azide or Boc-protecting group. For instance, Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is effective for this conversion at low temperatures. google.com Another common and highly efficient method is the use of Dess-Martin periodinane (DMP), which allows for a rapid and clean oxidation under neutral conditions. chemicalbook.com TEMPO-based oxidation systems, such as using TEMPO with sodium hypochlorite, also provide a selective method for converting the secondary alcohol to a ketone without affecting other sensitive groups. chemicalbook.com

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | DCM, -78 °C to rt | tert-butyl 4-azido-3-oxopiperidine-1-carboxylate |

| Dess-Martin Periodinane (DMP) | DCM, rt | tert-butyl 4-azido-3-oxopiperidine-1-carboxylate |

| TEMPO/NaOCl | DCM/H₂O, 0 °C to rt | tert-butyl 4-azido-3-oxopiperidine-1-carboxylate |

The hydroxyl group can be converted into esters or ethers to either protect it during subsequent reaction steps or to introduce specific functionalities that may modulate the biological activity of the final compound.

Esterification is commonly achieved by reacting the alcohol with an acylating agent such as an acid chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction yields the corresponding ester derivative.

Etherification , the conversion of the hydroxyl group to an ether, can be performed under various conditions. A classic method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

| Transformation | Reagents | Functional Group Introduced |

|---|---|---|

| Esterification | Acetyl chloride, pyridine | -OCOCH₃ (Acetate) |

| Esterification | Benzoyl chloride, Et₃N | -OCOPh (Benzoate) |

| Etherification | 1. NaH; 2. CH₃I | -OCH₃ (Methyl ether) |

| Etherification | 1. NaH; 2. BnBr | -OCH₂Ph (Benzyl ether) |

Because the hydroxyl group is a poor leaving group, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. This is typically accomplished by transforming it into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs), by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base.

Once activated, the sulfonate ester can be readily displaced by a variety of nucleophiles in an SN2 reaction. This reaction usually proceeds with an inversion of stereochemistry at the C3 position, providing a powerful method for accessing diastereomerically different piperidine derivatives. A wide range of nucleophiles, including halides, cyanide, and other heteroatoms, can be introduced at this position.

| Step | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| 1. Activation | Methanesulfonyl chloride (MsCl), Et₃N | C3-Mesylate derivative | Converts -OH to a good leaving group. |

| 2. Substitution | Sodium azide (NaN₃) | cis-3,4-diazido derivative | SN2 reaction with inversion of configuration. |

| 2. Substitution | Sodium cyanide (NaCN) | 3-cyano-4-azido derivative | Introduces a nitrile group. |

Transformations of the Piperidine Nitrogen (e.g., Boc deprotection and subsequent N-alkylation/acylation)

The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen, stable to a wide range of nucleophilic and basic conditions. However, it can be efficiently removed under acidic conditions to liberate the secondary amine. fishersci.co.uk This deprotection is the gateway to a multitude of N-functionalization reactions.

The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with a solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane (B91453) or diethyl ether. fishersci.co.ukdtic.mil These methods are typically fast, high-yielding, and occur at room temperature. fishersci.co.uk

Once deprotected, the resulting secondary amine (trans-4-azido-3-hydroxypiperidine) is a nucleophile that can readily undergo N-alkylation or N-acylation.

N-Alkylation is typically performed by reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or diisopropylethylamine to neutralize the hydrogen halide byproduct. researchgate.net

N-Acylation can be achieved by treating the amine with an acid chloride or anhydride, often in the presence of a base, to form the corresponding amide.

| Reaction | Reagents | Resulting Moiety |

|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | Secondary amine (-NH-) |

| Boc Deprotection | 4M HCl in 1,4-dioxane | Secondary amine hydrochloride salt (-NH₂⁺Cl⁻) |

| N-Alkylation (post-deprotection) | CH₃I, K₂CO₃ | N-Methylpiperidine |

| N-Acylation (post-deprotection) | Acetyl chloride, Et₃N | N-Acetylpiperidine (amide) |

Modifications at the C4 Position beyond Azide Chemistry (e.g., cyanation, ethynylation)

While the azide group at the C4 position is itself a versatile handle for transformations like reduction to an amine or click chemistry, other key functional groups such as nitriles (cyanation) and alkynes (ethynylation) can be introduced at this position. These modifications typically require starting from a different, though closely related, precursor, most commonly N-Boc-4-piperidone. The ketone functionality at C4 allows for the addition of carbon-based nucleophiles.

Cyanation: The introduction of a cyano group at C4 can be achieved from N-Boc-4-piperidone via the formation of a cyanohydrin by treatment with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). Subsequent manipulation of the cyanohydrin can yield the desired 4-cyano-piperidine derivative.

Ethynylation: An ethynyl (B1212043) group can be installed by reacting N-Boc-4-piperidone with an acetylide nucleophile, such as the lithium or magnesium salt of trimethylsilylacetylene. This addition reaction forms a tertiary alcohol which can then be dehydrated or used directly in further synthetic steps.

These strategies highlight the synthetic flexibility of the piperidine scaffold, where the choice of precursor dictates the type of functionality that can be installed at the C4 position.

| Precursor | Reaction | Reagents | C4-Substituted Product Type |

|---|---|---|---|

| N-Boc-4-piperidone | Cyanohydrin formation | Trimethylsilyl cyanide (TMSCN) | 4-hydroxy-4-cyanopiperidine |

| N-Boc-4-piperidone | Ethynylation | Ethynylmagnesium bromide or Trimethylsilylacetylene with n-BuLi | 4-hydroxy-4-ethynylpiperidine |

Application As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Natural Products Incorporating the 3-Hydroxypiperidine (B146073) Skeleton

The 3-hydroxypiperidine motif is a key structural feature in a variety of biologically active natural products, particularly alkaloids and azasugars. The title compound serves as an advanced precursor for accessing these complex structures with high stereocontrol.

(+)-Febrifugine , an alkaloid isolated from the plant Dichroa febrifuga, is known for its potent antimalarial activity. nih.govnih.gov Its structure features a 3-hydroxypiperidine ring connected to a quinazolinone core. The synthesis of febrifugine and its analogues often relies on the stereoselective construction of this piperidine (B6355638) unit. nih.govresearchgate.net The trans-1-boc-4-azido-3-hydroxypiperidine building block provides the necessary C3 hydroxyl group with a defined stereochemistry. The C4 azide (B81097) can be readily converted to an amine, a crucial functional group for building the indolizidine ring system found in other alkaloids.

(-)-Swainsonine is an indolizidine alkaloid that acts as a powerful inhibitor of mannosidase enzymes, showing potential as an anti-cancer agent. researchgate.netuniversiteitleiden.nl Its bicyclic structure is built upon a functionalized piperidine core. researchgate.net Synthetic routes towards swainsonine can employ chiral piperidine fragments where the relative stereochemistry of substituents is critical. universiteitleiden.nl The trans-hydroxy-azido arrangement in this compound provides two key stereocenters and versatile functional groups poised for the necessary cyclization reactions to form the indolizidine skeleton. acs.org

Key Features of this compound for Alkaloid Synthesis

| Feature | Synthetic Advantage |

|---|---|

| Defined trans-Stereochemistry | Pre-establishes the crucial stereochemical relationship between the C3-hydroxyl and C4-substituent, avoiding complex stereoselective steps later in the synthesis. |

| N-Boc Protection | Provides a stable, protecting group for the piperidine nitrogen that can be selectively removed under acidic conditions without affecting other functional groups. |

| C3-Hydroxyl Group | Offers a handle for further functionalization (e.g., etherification, oxidation) or can be a key pharmacophoric feature in the final target molecule. |

| C4-Azide Group | Serves as a versatile precursor to an amine via reduction, essential for forming the second ring in bicyclic alkaloids like swainsonine. |

Azasugars, also known as iminosugars, are polyhydroxylated piperidine and pyrrolidine (B122466) derivatives that mimic the structure of natural carbohydrates. aurigeneservices.com They often act as potent inhibitors of glycosidase enzymes, giving them therapeutic potential for treating viral infections, diabetes, and cancer. aurigeneservices.comnih.gov The synthesis of diverse azasugars can be achieved from chiral piperidine building blocks. nih.gov

The this compound scaffold is an excellent starting point for azasugar derivatives. The azide group can be reduced to an amine, and the existing hydroxyl group, along with further stereoselective dihydroxylation of an appropriate precursor, can generate the required polyhydroxylated pattern characteristic of this compound class.

Role in the Construction of Active Pharmaceutical Ingredients (APIs) and Key Precursors

The piperidine ring is one of the most common heterocyclic scaffolds found in approved drugs. nih.govresearchgate.net Highly functionalized building blocks like this compound are instrumental in modern drug discovery for building complex APIs and their precursors.

Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase used in the treatment of B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia. nih.govnih.gov The core structure of Ibrutinib contains a chiral (R)-piperidine ring linked to a pyrazolopyrimidine moiety. nih.gov The key chiral intermediate for the industrial synthesis of Ibrutinib is (R)-1-Boc-3-hydroxypiperidine. nih.govchemicalbook.com

While this compound is not the direct precursor for Ibrutinib itself, it represents a more highly functionalized version of this key structural motif. The presence of the azido (B1232118) group at the C4 position provides a point for chemical modification, making this building block highly valuable for the synthesis of novel Ibrutinib analogues. nih.gov Such analogues are synthesized to explore structure-activity relationships, improve potency, alter pharmacokinetic properties, or target resistance mechanisms.

The true power of this compound lies in its utility as a versatile chemical scaffold. ajchem-a.comportico.org Each functional group on the piperidine ring can be selectively manipulated to generate a library of diverse compounds for drug discovery screening. This approach allows medicinal chemists to systematically explore the chemical space around a core structure to optimize biological activity. nih.govmdpi.com

Potential Transformations of the Scaffold:

| Functional Group | Potential Reactions | Resulting Functionality |

|---|---|---|

| N-Boc | Acid-mediated cleavage (e.g., TFA, HCl) | Secondary amine for acylation, alkylation, reductive amination. |

| C3-Hydroxyl | Etherification, Esterification, Oxidation | Ethers, Esters, Ketone. |

| C4-Azide | Reduction (e.g., H₂, Pd/C; Staudinger) | Primary amine for amide coupling, sulfonamide formation. |

| C4-Azide | Cycloaddition (e.g., CuAAC, SPAAC) | 1,2,3-Triazole ring for linking other molecules. |

Design and Synthesis of Piperidine-Based Molecular Probes and Analogues

Beyond its role in synthesizing potential therapeutics, the unique functionality of this compound makes it an ideal precursor for chemical biology tools such as molecular probes. The azide group is particularly notable for its utility in "click chemistry." nih.govlumiprobe.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that can link the azide-containing piperidine scaffold to molecules bearing a terminal alkyne. nih.gov This allows for the straightforward attachment of reporter tags, such as:

Fluorophores: To create fluorescent probes for imaging the localization of a drug in cells.

Biotin: To create affinity probes for identifying the protein targets of a drug (Activity-Based Protein Profiling). mdpi.com

Linkers: For attachment to solid supports for screening or to create multifunctional molecules. researchgate.netmdpi.com

This ability to easily conjugate the piperidine core to other molecular entities is invaluable for elucidating the mechanism of action of new bioactive compounds and for developing novel diagnostic agents. nih.govacs.orgthermofisher.com

Q & A

Q. What are the optimal synthetic routes for preparing trans-1-Boc-4-azido-3-hydroxypiperidine, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves sequential protection, substitution, and azide introduction. Key steps include:

- Boc protection : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine group .

- Azide introduction : Employing sodium azide (NaN₃) with a leaving group (e.g., mesylate or tosylate) at position 4 of the piperidine ring. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or THF) critically affect stereoselectivity and azide stability .

- Hydroxyl group retention : Ensuring mild acidic or neutral conditions during deprotection steps to preserve the 3-hydroxyl group .

Validation : Monitor intermediates via HPLC-TOF (Δppm ≤ 1.5) and confirm stereochemistry using chiral GC-MS or X-ray crystallography .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

- Analytical techniques :

- GC-MS (EI ionization) : Retention time locking (e.g., 7.94–9.258 min) and base peak analysis (m/z 57, 83, 93) to detect impurities .

- FTIR-ATR : Confirm hydroxyl (3200–3600 cm⁻¹) and azide (2100 cm⁻¹) functional groups .

- HPLC-TOF : Compare measured mass (e.g., 276.1838 g/mol) with theoretical values to identify deviations (Δppm ≤ 2) .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to resolve diastereomers .

Q. What distinguishes this compound from structurally similar piperidine derivatives?

Key structural and functional differences include:

| Compound | Functional Groups | Reactivity | Applications |

|---|---|---|---|

| This compound | Boc, azide, hydroxyl | Click chemistry compatibility | Drug intermediate, bioconjugation |

| 4-Aminopiperidine | Unprotected amine | High nucleophilicity | Base for alkaloid synthesis |

| N-Boc-3-hydroxypiperidine | Boc, hydroxyl | Limited azide reactivity | Peptide synthesis |

| The azide group enables strain-promoted cycloadditions, while the hydroxyl group participates in hydrogen bonding for target binding . |

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific interactions?

- Docking studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases or proteases). Focus on the azide’s dipole interactions and hydroxyl’s hydrogen bonding .

- MD simulations : Assess conformational stability in aqueous (TIP3P water model) and lipid bilayer environments to prioritize derivatives with improved pharmacokinetics .

- QSAR analysis : Corrogate substituent effects at the 4-azido position with biological activity datasets .

Q. What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

- Contradiction : Purity discrepancies (≥98% in vs. 95–98% in ) may arise from hygroscopicity or azide decomposition.

- Resolution :

Q. How can researchers address stereochemical challenges in large-scale synthesis of this compound?

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to enforce trans configuration during ring closure .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective azide insertion .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to track stereochemistry in real time .

Q. What methodologies validate the biological activity of this compound in cellular assays?

- Click chemistry tagging : Conjugate the azide group to alkyne-modified fluorophores (e.g., TAMRA-alkyne) for cellular imaging .

- Target engagement assays : Use SPR (Surface Plasmon Resonance) to measure binding kinetics with recombinant proteins (KD < 10 µM preferred) .

- Cytotoxicity screening : Test derivatives in HEK293 or HepG2 cells with MTT assays, noting IC50 shifts correlated with structural modifications .

Methodological Best Practices

- Data validation : Cross-reference GC-MS, FTIR, and NMR (1H/13C) to confirm structural assignments .

- Ethical design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.